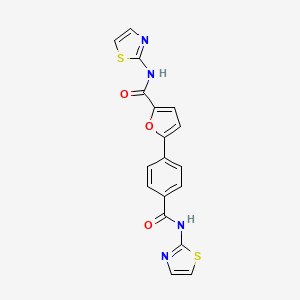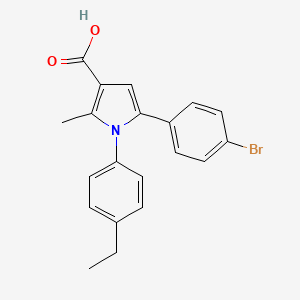
(Sa)-7,7'-Bis((S)-4-iso-propyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Sa)-7,7’-Bis((S)-4-iso-propyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane is a complex organic compound known for its unique structural properties This compound features a spirobiindane core, which is a bicyclic structure where two indane units are connected through a single carbon atom The presence of oxazoline rings adds to its complexity and potential reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Sa)-7,7’-Bis((S)-4-iso-propyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirobiindane core and the introduction of the oxazoline rings. Common synthetic routes may involve:
Formation of Spirobiindane Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of Oxazoline Rings: The oxazoline rings are typically introduced through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Sa)-7,7’-Bis((S)-4-iso-propyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(Sa)-7,7’-Bis((S)-4-iso-propyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential as a chiral catalyst can be explored in the synthesis of pharmaceutical intermediates.
Industry: The compound can be used in the production of fine chemicals and advanced materials due to its reactivity and stability.
Mécanisme D'action
The mechanism by which (Sa)-7,7’-Bis((S)-4-iso-propyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane exerts its effects involves its ability to act as a chiral ligand. It can coordinate with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The molecular targets include various metal ions, and the pathways involved are those related to catalytic cycles in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-BINAP: A well-known chiral ligand used in asymmetric synthesis.
(S)-Proline: A chiral amino acid used as an organocatalyst.
®-TADDOL: Another chiral ligand with applications in asymmetric catalysis.
Uniqueness
(Sa)-7,7’-Bis((S)-4-iso-propyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane is unique due to its spirobiindane core and the presence of oxazoline rings, which provide both rigidity and flexibility. This combination enhances its ability to induce chirality in catalytic processes, making it a valuable tool in asymmetric synthesis.
Propriétés
Formule moléculaire |
C29H34N2O2 |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
(4S)-4-propan-2-yl-2-[4'-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C29H34N2O2/c1-17(2)23-15-32-27(30-23)21-9-5-7-19-11-13-29(25(19)21)14-12-20-8-6-10-22(26(20)29)28-31-24(16-33-28)18(3)4/h5-10,17-18,23-24H,11-16H2,1-4H3/t23-,24-,29?/m1/s1 |
Clé InChI |
CMVAECTUPSNZCS-MAUFCEJDSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=N1)C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)C6=N[C@H](CO6)C(C)C |
SMILES canonique |
CC(C)C1COC(=N1)C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)C6=NC(CO6)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



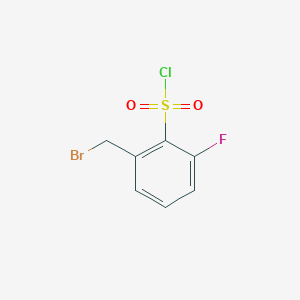
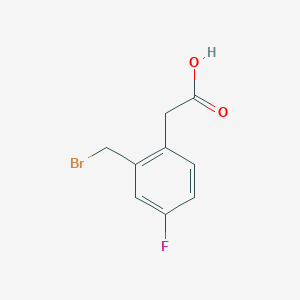
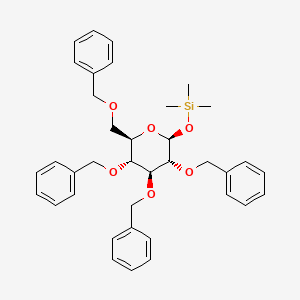
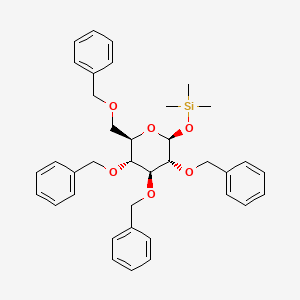

![methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12853788.png)
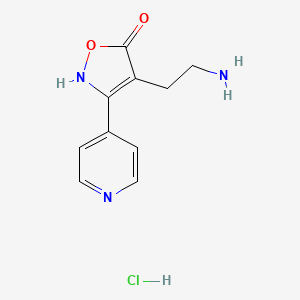
![Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B12853796.png)
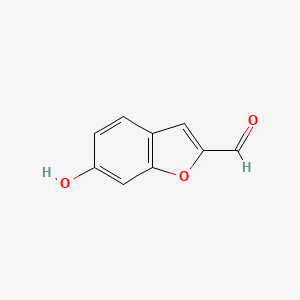
![sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-olate](/img/structure/B12853807.png)
